molecular formula C12H15BrN2O2 B5316028 (4-ALLYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE

(4-ALLYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE

Cat. No.: B5316028
M. Wt: 299.16 g/mol
InChI Key: UHFJPXYTALCLIA-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE is a complex organic compound that features both a piperazine and a furan ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-5-14-6-8-15(9-7-14)12(16)10-3-4-11(13)17-10/h2-4H,1,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFJPXYTALCLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE typically involves the reaction of 4-allylpiperazine with 5-bromo-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones

    Reduction: De-brominated derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (4-ALLYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the furan ring can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzyl-1-piperazinyl)(5-bromo-2-furyl)methanone: Similar structure but with a benzyl group instead of an allyl group.

    (5-Bromo-2-furyl)[4-(4-fluorophenyl)-1-piperazinyl]methanone: Contains a fluorophenyl group instead of an allyl group.

Uniqueness

The uniqueness of (4-ALLYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE lies in its allyl group, which provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

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